![molecular formula C16H11ClN2S B5715144 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (MeIQ) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are ubiquitous environmental pollutants that are formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco. MeIQ is a potent mutagen and carcinogen that has been shown to induce tumors in experimental animals.
作用機序
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce tumors in various organs, including the liver, lung, and colon, in experimental animals. It has also been shown to cause DNA damage and mutations in human cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been implicated in the development of human cancers, such as colorectal and breast cancers. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to affect various physiological processes, such as immune function, lipid metabolism, and glucose homeostasis.
実験室実験の利点と制限
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a widely used model compound for investigating the mechanisms of PAH-induced genotoxicity. It is relatively easy to synthesize and purify, and it has a well-characterized mutagenic and carcinogenic profile. However, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has some limitations for lab experiments. It is highly reactive and can form adducts with proteins and other biomolecules, which can complicate the interpretation of results. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has a low solubility in aqueous solutions, which can limit its use in some assays.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. One area of interest is the development of more sensitive and specific assays for detecting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole-induced DNA adducts and mutations. Another area of interest is the identification of genetic and environmental factors that modulate the carcinogenic effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. Additionally, there is a need for more studies on the physiological effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and its metabolites, particularly in relation to metabolic diseases and immune function. Finally, there is a need for more research on the sources and exposure routes of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole in the environment and in human populations.
合成法
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be synthesized by the condensation of 4-chloroaniline with 2-mercaptobenzothiazole followed by cyclization with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, under reflux conditions. The resulting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is purified by recrystallization or column chromatography.
科学的研究の応用
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutagenesis. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce a variety of DNA lesions, including adducts, crosslinks, and strand breaks. It has also been shown to cause mutations in bacterial and mammalian cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is used in many in vitro and in vivo assays to assess the genotoxicity of chemicals and environmental pollutants.
特性
IUPAC Name |
2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQCCUTMXYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
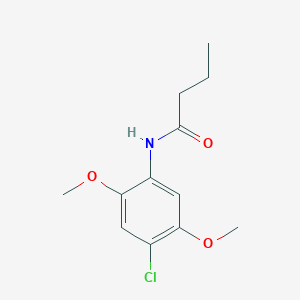

![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)
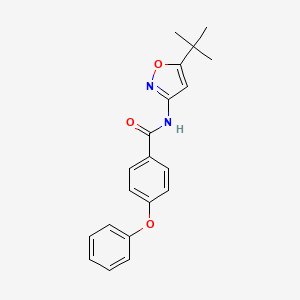
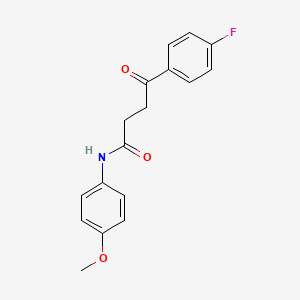
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
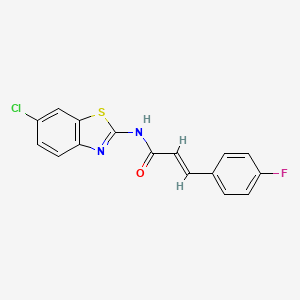
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
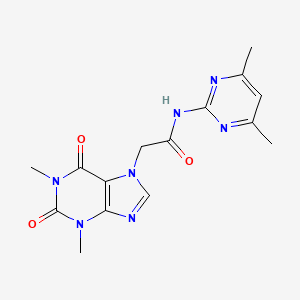
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)